N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide
Description
This compound features a thieno[3,4-c]pyrazole core fused with a thiophene ring, substituted at position 2 with a 4-methoxyphenyl group and at position 3 with a naphthalen-1-yl acetamide moiety. The thieno-pyrazole scaffold is structurally distinct from conventional pyrazoles, offering unique electronic and steric properties for pharmacological applications.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-30-19-11-9-18(10-12-19)27-24(21-14-31(29)15-22(21)26-27)25-23(28)13-17-7-4-6-16-5-2-3-8-20(16)17/h2-12H,13-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFAQOOAHWSNFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core, which is achieved through the cyclization of appropriate precursors under specific conditions. The methoxyphenyl and naphthalenylacetamide groups are then introduced through subsequent reactions, such as alkylation and acylation. Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents under appropriate conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form new derivatives. Common reagents and conditions used in these reactions include acids, bases, solvents like tetrahydrofuran, and catalysts
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Medicine: Research has indicated potential anticancer, anti-inflammatory, and antimicrobial activities, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular responses. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrazole/Acetamide Motifs
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ():
- Core structure: Simple pyrazole with chloro and cyano substituents.
- Key differences: Lacks the fused thieno-pyrazole system and naphthalene group.
- Implications: The chloro and cyano groups may confer electrophilic reactivity, but reduced lipophilicity compared to the naphthalene-containing target compound .
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ():
- Core structure : Dihydro-pyrazole with dichlorophenyl and methyl groups.
- Key differences: Non-fused pyrazole ring and absence of thiophene fusion.
- Research findings: The planar amide group forms hydrogen-bonded dimers (R₂²(10) motif), enhancing crystallinity .
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide ():
- Key substituent : Methylsulfanyl group instead of methoxy/naphthalene.
Compounds with Naphthalene Moieties
2-(3-tert-Butyl-4-hydroxyphenoxy)-N-(4-chloro-3-((4-naphthalen-1-yldiazenyl-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl)amino)phenyl)tetradecanamide ():
- Key feature : Naphthalen-1-yldiazenyl group linked to a pyrazole.
- Comparison : The diazenyl bridge introduces conjugation, whereas the target compound’s naphthalene is directly attached via acetamide. This difference may influence π-π stacking interactions in receptor binding .
Methoxyphenyl-Substituted Analogues
Trimethoxyphenyl-linked combretastatin analogues ():
- Structure : 3,4,5-Trimethoxyphenyl groups are common in microtubule-targeting agents.
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Pharmacokinetic Implications |
|---|---|---|---|
| Target Compound | Thieno[3,4-c]pyrazole | 4-Methoxyphenyl, Naphthalen-1-yl | High lipophilicity, potential CNS activity |
| 2-Chloro-N-[1-(4-chlorophenyl)-... (3) | Pyrazole | Cl, CN | Electrophilic reactivity, lower logP |
| Combretastatin analogue (2) | Oxazolone | 3,4,5-Trimethoxyphenyl | Microtubule inhibition, high steric bulk |
| Naphthalene-diazenyl derivative (6) | Pyrazole | Naphthalen-1-yldiazenyl | Enhanced conjugation, possible photostability issues |
Research Findings and Implications
- Thieno-pyrazole core: The fused thiophene-pyrazole system may enhance aromatic stacking interactions compared to non-fused analogues, as seen in thiophene derivatives () .
- Naphthalene moiety : Increases logP (~4.5 estimated) compared to phenyl analogues (logP ~2.8), suggesting better blood-brain barrier penetration .
- Methoxyphenyl group : Offers metabolic stability via reduced oxidative dealkylation compared to chlorophenyl groups () .
Q & A
Q. What are the standard synthetic routes for this compound, and what reagents are critical for its preparation?
The synthesis involves multi-step reactions, typically starting with the formation of the thieno[3,4-c]pyrazole core. Key steps include cyclocondensation of thiophene derivatives with hydrazines, followed by functionalization of the pyrazole ring. Reagents such as sodium borohydride (for reduction) and potassium permanganate (for oxidation) are critical for modifying intermediate products . Polar aprotic solvents like dimethylformamide (DMF) and bases (e.g., potassium carbonate) are used to facilitate coupling reactions with the naphthalene acetamide moiety .
Q. How is the structural integrity of the compound confirmed after synthesis?
Characterization relies on spectroscopic techniques:
- NMR (1H and 13C) : Confirms hydrogen and carbon environments, e.g., aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight via [M+H]+ or [M–H]– peaks .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Q. What preliminary biological assays are used to screen its activity?
Initial screening includes:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence reaction pathways?
The methoxyphenyl group enhances electron density, favoring nucleophilic substitution at the pyrazole ring. Steric hindrance from the naphthalene moiety can slow down reactions at the acetamide site. For example, bulky substituents reduce yields in Suzuki-Miyaura couplings due to restricted access to catalytic sites . Computational studies (DFT) are recommended to map reactive sites and predict regioselectivity .
Q. What strategies resolve contradictions in spectral data for structurally similar intermediates?
Discrepancies in NMR or MS data may arise from tautomerism or rotameric forms. Solutions include:
Q. How can reaction yields be optimized for the thieno[3,4-c]pyrazole intermediate?
Optimization strategies:
- Solvent Selection : DMF improves solubility of aromatic intermediates .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3)4) enhance cross-coupling efficiency .
- Temperature Control : Maintaining 60–80°C prevents side reactions during cyclization .
Q. What mechanistic insights explain its bioactivity in kinase inhibition assays?
Docking studies suggest the naphthalene group occupies hydrophobic pockets in kinase active sites, while the methoxyphenyl moiety forms π-π interactions with conserved residues. MD simulations reveal stable binding conformations over 100 ns trajectories, correlating with IC50 values in low micromolar ranges .
Comparative Analysis of Structural Analogues
Methodological Recommendations
- Synthetic Challenges : Use scavenger resins to remove unreacted reagents in multi-step syntheses .
- Data Validation : Cross-validate spectral data with computational tools (e.g., ACD/Labs or ChemDraw) to minimize misassignments .
- Contradiction Management : Replicate experiments under standardized conditions (e.g., inert atmosphere) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
